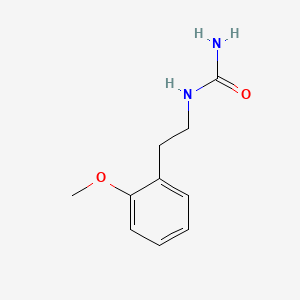

3-(Isopropoxycarbonyl)phenylboronic acid

Übersicht

Beschreibung

3-(Isopropoxycarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and biology. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them useful in a wide range of chemical reactions and applications, including sensing, material science, and medicinal chemistry.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, such as 3-(isopropoxycarbonyl)phenylboronic acid, often involves the use of boronic acids as key intermediates. For instance, in the study of gas-liquid chromatography of 3-chloropropanediol, a phenylboronic acid derivative was prepared to improve chromatographic properties . Although the specific synthesis of 3-(isopropoxycarbonyl)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies could be employed, involving the protection of the boronic acid group and subsequent functionalization at the phenyl ring.

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. In the case of (trifluoromethoxy)phenylboronic acids, the introduction of different substituents on the phenyl ring significantly influences their acidity and molecular structure . While the provided papers do not directly discuss the structure of 3-(isopropoxycarbonyl)phenylboronic acid, it can be inferred that substituents on the phenyl ring would affect its molecular conformation and properties similarly.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions due to their ability to form cyclic esters with diols. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with unsaturated carbonyl compounds has been reported, leading to novel C3-symmetric 2H-chromene derivatives . This showcases the potential of phenylboronic acids in facilitating complex organic transformations, which could also be applicable to 3-(isopropoxycarbonyl)phenylboronic acid derivatives in synthesizing new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the bis(pentafluorosulfanyl)phenylboronic acid was found to be an efficient organocatalyst, indicating that the introduction of certain functional groups can enhance the catalytic activity of these compounds . Similarly, the functionalization of poly(3,4-ethylenedioxythiophene) with phenylboronic acid resulted in a nanostructured material with fast and sensitive glucose monitoring capabilities . These studies suggest that the physical and chemical properties of 3-(isopropoxycarbonyl)phenylboronic acid could be tailored for specific applications through careful design and synthesis.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

(Trifluoromethoxy)phenylboronic acids, which share structural similarities with 3-(Isopropoxycarbonyl)phenylboronic acid, have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties. These compounds show potential as antibacterial agents against organisms like Escherichia coli and Bacillus cereus due to their structural properties and interactions (Adamczyk-Woźniak et al., 2021).

Applications in Carbohydrate Chemistry

Phenylboronic acid, which is structurally related to 3-(Isopropoxycarbonyl)phenylboronic acid, has notable applications in carbohydrate chemistry. It is used for synthesizing specifically substituted or oxidized sugar derivatives and in chromatographic solvents. Its derivatives are useful in the isolation of compounds and can be stable under various conditions, making them versatile in the synthesis of specific carbonyl derivatives or substituted carbohydrate compounds (Ferrier, 1972).

Catalyst for Synthesis

Phenylboronic acid has been used as a non-toxic catalyst for the efficient, rapid, and one-pot synthesis of tetrahydrobenzo[b]pyrans. This process is advantageous due to operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

Advanced Bio-Applications

The use of phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applications is well established. These materials are known to form reversible complexes with polyols, including sugars, and have been exploited for diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors (Lan & Guo, 2019).

Optical Modulation and Nanotechnology

Phenylboronic acids are important for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic graphene or carbon nanotubes. This has been demonstrated in a study showing the link between single-walled carbon nanotube photoluminescence quantum yield and boronic acid structure, indicating potential applications in saccharide recognition using near-infrared photoluminescence of carbon nanotubes (Mu et al., 2012).

Glucose-Responsive Materials

Phenylboronic acid-based materials have been widely studied for their application in glucose-responsive systems, particularly in insulin delivery. This involves the synthesis of nanogels, micelles, vesicles, and mesoporous silica nanoparticles, highlighting their significance in drug delivery (Ma & Shi, 2014).

Targetability in Drug Delivery

Phenylboronic acid-functionalized polymeric micelles demonstrate targetability towards specific cells, such as HepG2 cells, indicating their potential in targeted drug delivery to cancer cells (Zhang et al., 2013).

Safety and Hazards

3-(Isopropoxycarbonyl)phenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Zukünftige Richtungen

Phenylboronic acid derivatives, including 3-(Isopropoxycarbonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. This review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .

Wirkmechanismus

Target of Action

The primary target of 3-(Isopropoxycarbonyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boronic acid derivative, which is commonly used in organic synthesis . The boron atom in the compound acts as a mild Lewis acid, which can accept an electron pair and form a new bond .

Mode of Action

3-(Isopropoxycarbonyl)phenylboronic acid interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . In this reaction, the boronic acid compound, such as 3-(Isopropoxycarbonyl)phenylboronic acid, is coupled with a halide or pseudohalide compound in the presence of a palladium catalyst and a base . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving 3-(Isopropoxycarbonyl)phenylboronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the production of complex organic structures from simpler precursors .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good solubility in polar organic solvents . This property can influence its bioavailability.

Result of Action

The result of the action of 3-(Isopropoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic structures, including biologically active compounds and materials .

Action Environment

The action of 3-(Isopropoxycarbonyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the yield of the product . Furthermore, the stability of the compound can be affected by factors such as temperature, humidity, and exposure to light .

Eigenschaften

IUPAC Name |

(3-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVODQWMURGQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370253 | |

| Record name | 3-(isopropoxycarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342002-80-6 | |

| Record name | 1-(1-Methylethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342002-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(isopropoxycarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.